molecular formula C19H15N5O2S2 B2771501 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207047-97-9

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2771501
CAS No.: 1207047-97-9
M. Wt: 409.48
InChI Key: QEOPXILFRVCTIH-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S2 and its molecular weight is 409.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c25-17(21-14-2-4-16(5-3-14)24-8-1-7-20-24)10-15-12-28-19(22-15)23-18(26)13-6-9-27-11-13/h1-9,11-12H,10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOPXILFRVCTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, anti-inflammatory, and analgesic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole and Thiophene Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Pyrazole Moiety : Known for its pharmacological properties, the pyrazole ring enhances the compound's interaction with biological targets.

The molecular formula is C18H19N5O2SC_{18}H_{19}N_5O_2S, indicating the presence of nitrogen, sulfur, and oxygen, which are critical for its biological functions.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit potent anticancer properties. For instance:

  • Case Study : A derivative of thiazole showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (IC50 < 10 µM) against A549 (lung cancer) and NIH/3T3 (embryonic fibroblast) cells .
CompoundCell LineIC50 (µM)Reference
This compoundA549<10
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T312.5

The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways.

2. Anti-inflammatory Activity

Compounds similar to this compound have been shown to possess anti-inflammatory properties:

  • Mechanism : The thiazole ring's electron-withdrawing nature enhances binding affinity to inflammatory mediators, reducing pro-inflammatory cytokine production.

In a study evaluating various thiazole derivatives, significant reductions in TNF-alpha and IL-6 levels were observed, suggesting potential therapeutic applications in inflammatory diseases .

3. Analgesic Activity

Research has also indicated that this compound may exhibit analgesic effects:

  • Case Study : In animal models, compounds with similar structures demonstrated significant pain relief in both hot plate and writhing tests. For example, a related compound showed improved latency times compared to control groups .
Test TypeCompoundResult
Hot Plate TestN-(4-(2-amino)-thiazole derivativeIncreased latency (p < 0.05)
Writhing TestPyrazole-containing thiopheneSignificant reduction in writhing episodes (p < 0.01)

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Pyrazole Substitution : The position and type of substituents on the pyrazole ring significantly influence anticancer efficacy. For example, methyl substitutions at specific positions have been shown to enhance activity against cancer cell lines .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. In one study, thiazole-integrated compounds demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with some derivatives exhibiting IC50 values in the low micromolar range . The presence of electron-withdrawing groups in the structure was noted to enhance the anticancer activity.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazoles and pyrazoles are known for their antibacterial and antifungal activities. Research has indicated that thiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. A series of thiazole-based compounds were evaluated for their ability to prevent seizures in animal models, demonstrating significant protective effects against convulsions . The mechanism of action is believed to involve modulation of neurotransmitter systems.

Synthetic Pathways

The synthesis of N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of thiazole and thiophene rings is often achieved through cyclization reactions, which can be catalyzed by various reagents under specific conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and thiophene rings can lead to significant changes in potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or introduce halogen atoms have been associated with increased anticancer activity .

Case Studies

Study ReferenceCompound TestedBiological ActivityIC50 Values
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancer (A549, NIH/3T3)23.30 ± 0.35 mM
PMC9268695Thiazole-integrated pyrrolidinonesAnticonvulsantED50: 18.4 mg/kg
MDPI 2019Thiazole-pyridine hybridsAntitumor (MCF-7)IC50: 5.71 μM

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiazole intermediates. For example, pyrazole rings are often formed via cyclocondensation of hydrazines with ketones under acidic or basic conditions . Thiazole moieties are constructed using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas . Key steps include:
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for coupling thiophene-3-carboxamide to the thiazole core .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization and LC-MS for intermediate purity checks .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
    Standardization requires optimizing temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF for amide bonds), and catalyst selection (e.g., K₂CO₃ for SNAr reactions) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene, pyrazole, and phenyl groups) and carbonyl signals (δ ~165–170 ppm for amide C=O). Integration ratios confirm substituent positions .
  • IR Spectroscopy : Detect amide I (1640–1680 cm⁻¹) and II (1530–1570 cm⁻¹) bands, thiazole C=N (1600 cm⁻¹), and pyrazole N-H (3450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₉H₁₆N₆O₂S) with <5 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using recombinant proteins .

Advanced Research Questions

Q. How can computational modeling resolve conflicting bioactivity data across cell lines?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., EGFR PDB: 1M17) to identify binding modes and affinity differences between cell lines .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes affecting activity .
  • QSAR Studies : Use descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ variability .

Q. What strategies improve the compound’s pharmacokinetic profile without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups on the amide nitrogen to enhance solubility; hydrolyze in vivo to active form .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic soft spots (e.g., thiophene oxidation). Replace vulnerable groups with bioisosteres (e.g., thiazole → oxazole) .
  • Permeability : Caco-2 monolayer assays to optimize logD (aim for 1–3) via substituent modifications (e.g., -OCH₃ → -CF₃) .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole-thiazole core?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SHELXL) : Grow crystals via vapor diffusion (e.g., DMSO/hexane). Refine structures to <0.05 Å resolution, confirming tautomerism via bond lengths (e.g., C-N vs. C=N) .
  • Electron Density Maps : Analyze residual density peaks to rule out disorder or alternative protonation states .
  • Comparative Analysis : Overlay with DFT-optimized tautomers (Gaussian 16, B3LYP/6-31G*) to validate experimental geometry .

Q. What experimental and computational approaches reconcile contradictory cytotoxicity and selectivity data?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify off-target pathways (e.g., apoptosis vs. oxidative stress) .
  • CHEMBL Database Mining : Compare IC₅₀ trends with structurally similar compounds to isolate substituent-specific effects .
  • Free-Energy Perturbation (FEP) : Calculate ΔΔG for key mutations (e.g., EGFR T790M) to explain resistance in certain cell lines .

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